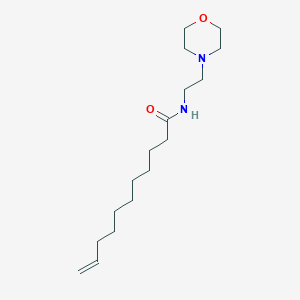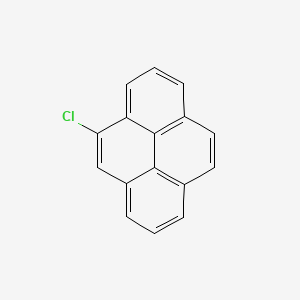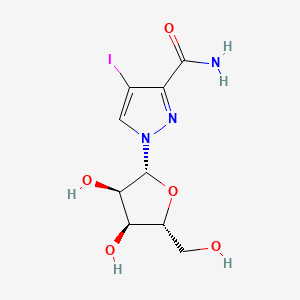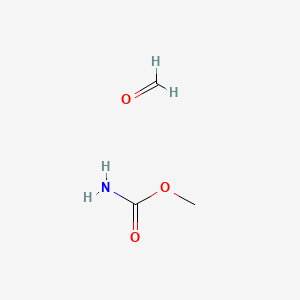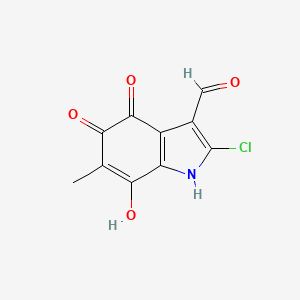
AZT-P-dda
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AZT-P-dda involves the coupling of 3’-azido-3’-deoxythymidine with 2’,3’-dideoxyadenosine. The process typically includes the following steps:
Activation of 3’-azido-3’-deoxythymidine: This step involves the conversion of 3’-azido-3’-deoxythymidine to its activated form, usually through phosphorylation.
Coupling Reaction: The activated 3’-azido-3’-deoxythymidine is then coupled with 2’,3’-dideoxyadenosine under specific reaction conditions, often involving the use of coupling agents such as carbodiimides.
Purification: The final product, this compound, is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for synthesis and purification. Quality control measures are stringent to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
AZT-P-dda undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
AZT-P-dda has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogs and their reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Primarily used in antiviral therapies, particularly for HIV treatment. It has shown promise in reducing viral load and improving patient outcomes.
作用机制
AZT-P-dda exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during replication, leading to chain termination and preventing the virus from multiplying. This mechanism involves the conversion of this compound to its active triphosphate form by cellular enzymes, which then competes with natural nucleotides for incorporation into the viral DNA .
相似化合物的比较
Similar Compounds
3’-azido-3’-deoxythymidine (AZT): A monomer of AZT-P-dda, used in HIV treatment.
2’,3’-dideoxyadenosine (dda): Another monomer of this compound, also used in antiviral therapies.
AZT-P-ddI: A similar dimer involving 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyinosine.
Uniqueness
This compound is unique due to its combined properties of both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyadenosine, which enhance its antiviral efficacy and reduce toxicity compared to its monomeric counterparts. This combination allows for a broader spectrum of activity and improved therapeutic outcomes .
属性
CAS 编号 |
121117-72-4 |
|---|---|
分子式 |
C20H25N10O8P |
分子量 |
564.4 g/mol |
IUPAC 名称 |
[(2R,5S)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O8P/c1-10-5-29(20(32)26-19(10)31)15-4-12(27-28-22)13(38-15)7-36-39(33,34)35-6-11-2-3-14(37-11)30-9-25-16-17(21)23-8-24-18(16)30/h5,8-9,11-15H,2-4,6-7H2,1H3,(H,33,34)(H2,21,23,24)(H,26,31,32)/t11-,12+,13-,14+,15-/m1/s1 |
InChI 键 |
VWGBUXWULYJCCJ-QKGCVVFFSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3CC[C@H](O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3CCC(O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


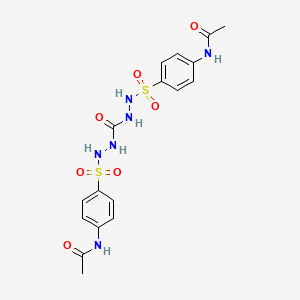
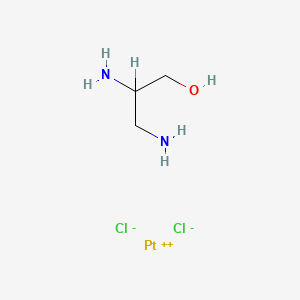
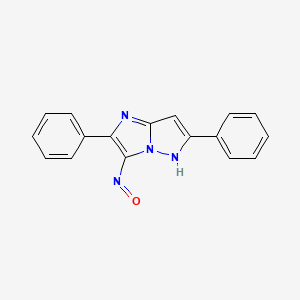

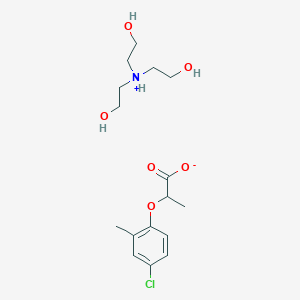
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
